molecular formula C120H182N38O43S6 B025652 omega-Conotoxin gvia CAS No. 106375-28-4

omega-Conotoxin gvia

Cat. No. B025652
CAS RN: 106375-28-4
M. Wt: 3037.4 g/mol
InChI Key: FDQZTPPHJRQRQQ-NZPQQUJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Omega-Conotoxin GVIA is a neurotoxic peptide derived from the venom of the marine snail Conus geographus. It is known for its specificity in blocking voltage-dependent N-type calcium channels in neurons. This characteristic makes it a potent tool for studying neurophysiological processes and potential therapeutic applications in conditions involving neurotransmitter release and neuronal excitability.

Synthesis Analysis

The synthesis of omega-Conotoxin GVIA has been explored through the development of low molecular weight non-peptidic mimics. Duggan et al. (2009) report the synthesis and biological activity of such a compound, which exhibits a significant reduction in molecular weight compared to previously reported leads, making it accessible in fewer synthetic steps and showing promising analgesic properties (Duggan et al., 2009).

Scientific Research Applications

1. Inhibition of Autonomic Nerve Activity

Omega-conotoxin GVIA demonstrates inhibitory effects on electrically-evoked autonomic nerve activity in human, rat, and guinea-pig vas deferens and intestinal tissues. This supports the presence of pharmacologically distinct N-type Ca2+ channels in the peripheral nervous system, observable in humans (Sanger et al., 2000).

2. Modulation of Ionotropic Purinoreceptors

Research shows that omega-conotoxin GVIA can potently inhibit inward currents mediated by P2X3 receptors in rat dorsal root ganglion neurons. This highlights its specific effect on receptor subtypes, suggesting its role in allosterically modulating receptor properties (Lalo et al., 2001).

3. Blockage of Voltage-Dependent N-Type Ca++ Channels

Omega-conotoxin GVIA is known for blocking specific voltage-dependent N-type Ca++ channels in neurons. This selective action is pivotal in understanding the mechanisms of various neural functions and disorders (Terneus, 2008).

4. Modulation of Gating Charge Movement of N-Type Calcium Channels

The toxin modifies the gating charge movement in N-type (CaV2.2) calcium channels, indicating a potential mechanism of N-channel inhibition. This can be leveraged for developing novel analgesics with limited side effects (Yarotskyy & Elmslie, 2009).

5. Inhibition of Calcium Channels in Insect Neurons

Huwentoxin-V, an insect neurotoxic peptide, specifically inhibited high-voltage-activated calcium channels in adult cockroach neurons. Omega-conotoxin GVIA partially blocked calcium currents in these neurons, providing insights into insect neuronal HVA calcium channels and the development of new insecticidal compounds (Deng et al., 2008).

6. Development of Omega-Conotoxin GVIA Mimetics

Research into omega-conotoxin GVIA mimetics based on an anthranilamide core for their affinity for rat brain Ca(v)2.2 channels contributes to the advancement of analgesic compounds and therapeutics (Andersson et al., 2009).

Mechanism of Action

Omega-Conopeptide GVIA, also known as CHEBI:90630, is a heterodetic cyclic polypeptide isolated from the venom of the marine cone snail, genus Conus . It has emerged as a highly selective blocker of neuronal voltage-sensitive calcium channels (VSCC), particularly the N-type .

Target of Action

Omega-Conopeptide GVIA primarily targets the N-type voltage-gated calcium (Ca V) channels . These channels play a crucial role in the release of neurotransmitters at presynaptic nerve terminals .

Mode of Action

The compound interacts with its targets by binding to the N-type Ca V channels, inhibiting their function . This inhibition prevents the influx of calcium ions into the neuron, thereby modulating the activity of the ion channels .

Biochemical Pathways

The primary biochemical pathway affected by Omega-Conopeptide GVIA is the calcium signaling pathway . By blocking the N-type Ca V channels, the compound disrupts the normal flow of calcium ions into the neurons . This disruption can affect various downstream effects, including the release of neurotransmitters and the propagation of action potentials .

Result of Action

The molecular and cellular effects of Omega-Conopeptide GVIA’s action primarily involve the modulation of neuronal activity . By inhibiting the N-type Ca V channels, the compound can reduce the release of neurotransmitters, potentially leading to a decrease in neuronal excitability . This mechanism is why Omega-Conopeptide GVIA and other ω-conotoxins have therapeutic potential in the treatment of chronic and neuropathic pain .

Action Environment

The action, efficacy, and stability of Omega-Conopeptide GVIA can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the local concentration of calcium ions, the presence of other ion channels and receptors, and the overall state of the neuronal environment. Additionally, factors such as pH and temperature could potentially influence the stability of the compound.

Safety and Hazards

Omega-Conotoxin GVIA is toxic if swallowed, in contact with skin, and fatal if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection/hearing protection .

properties

IUPAC Name

(1R,4S,8R,10S,13S,16S,19S,22S,25R,30R,33S,36S,39S,42S,45S,47R,51S,54R,57S,60S,63R,68R,71S,74S,78R,80S,86S,89S)-68-amino-36,71-bis(4-aminobutyl)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-8,47,78-trihydroxy-13,39-bis[(1R)-1-hydroxyethyl]-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C120H182N38O43S6/c1-53(165)91-114(197)138-66(10-4-6-26-122)95(178)136-68(12-8-28-132-120(129)130)98(181)149-81(107(190)139-69(93(126)176)29-55-13-19-58(167)20-14-55)49-204-207-52-84-110(193)153-80-48-203-202-47-64(123)94(177)135-65(9-3-5-25-121)97(180)147-78(45-163)117(200)156-38-61(170)32-85(156)111(194)133-37-90(175)134-74(41-159)102(185)145-76(43-161)105(188)152-83(109(192)148-79(46-164)118(201)158-40-63(172)34-87(158)113(196)155-92(54(2)166)115(198)146-77(44-162)103(186)140-70(30-56-15-21-59(168)22-16-56)99(182)141-72(35-88(124)173)100(183)150-84)51-206-205-50-82(151-104(187)75(42-160)144-96(179)67(137-106(80)189)11-7-27-131-119(127)128)108(191)143-73(36-89(125)174)116(199)157-39-62(171)33-86(157)112(195)142-71(101(184)154-91)31-57-17-23-60(169)24-18-57/h13-24,53-54,61-87,91-92,159-172H,3-12,25-52,121-123H2,1-2H3,(H2,124,173)(H2,125,174)(H2,126,176)(H,133,194)(H,134,175)(H,135,177)(H,136,178)(H,137,189)(H,138,197)(H,139,190)(H,140,186)(H,141,182)(H,142,195)(H,143,191)(H,144,179)(H,145,185)(H,146,198)(H,147,180)(H,148,192)(H,149,181)(H,150,183)(H,151,187)(H,152,188)(H,153,193)(H,154,184)(H,155,196)(H4,127,128,131)(H4,129,130,132)/t53-,54-,61-,62-,63-,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,91+,92+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQZTPPHJRQRQQ-NZPQQUJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC(=O)C4CSSCC(C(=O)NC(C(=O)N5CC(CC5C(=O)N1)O)CO)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C6CC(CN6C(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4)CO)CCCNC(=N)N)NC2=O)N)CCCCN)CO)O)CO)CO)CC(=O)N)O)CC7=CC=C(C=C7)O)C(C)O)CCCCN)CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)N)CC(=O)N)CC9=CC=C(C=C9)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N1)O)CO)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CO)CCCNC(=N)N)NC2=O)N)CCCCN)CO)O)CO)CO)CC(=O)N)O)CC7=CC=C(C=C7)O)[C@@H](C)O)CCCCN)CCCNC(=N)N)C(=O)N[C@@H](CC8=CC=C(C=C8)O)C(=O)N)CC(=O)N)CC9=CC=C(C=C9)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C120H182N38O43S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3037.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

omega Conopeptide gvia (conus)

CAS RN

106375-28-4
Record name omega-Conotoxin G via
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106375284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N/A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

A: Omega-Conotoxin GVIA is a peptide toxin that selectively and potently blocks N-type voltage-gated calcium channels (CaV2.2) [, , , , , , , ]. These channels are crucial for calcium influx into neurons, a process essential for neurotransmitter release [, , , , , , , ]. By binding to these channels, omega-Conotoxin GVIA prevents calcium influx, thereby inhibiting the release of neurotransmitters such as norepinephrine, acetylcholine, glutamate, and GABA [, , , , , , , , , , ].

A: Yes, the effects of omega-Conotoxin GVIA can vary across different tissues. For instance, while it effectively blocks N-type calcium channels in neurons [, , , , , , , , , ], it does not affect L-type calcium channels in skeletal muscle, even though these tissues have a high density of dihydropyridine binding sites []. Additionally, in rat adrenal glands, omega-Conotoxin GVIA primarily affects acetylcholine and catecholamine release from nerve endings and has less impact on chromaffin cells [].

A: Omega-Conotoxin GVIA is a 27-amino acid peptide toxin with three disulfide bonds [].

    A: The specific arrangement of amino acids, particularly the basic residues, within the omega-Conotoxin GVIA structure is crucial for its high affinity and selectivity towards N-type calcium channels [, , ]. Studies replacing these basic residues with alanine have demonstrated a significant loss in binding affinity, highlighting their importance for the toxin's activity [, ]. Notably, Tyr13 has been identified as an essential amino acid for the activity of both omega-Conotoxin GVIA and MVIIA, emphasizing its role in the interaction with N-type calcium channels [].

    ANone: This question cannot be answered from the provided research papers. The focus of these papers is on the pharmacological and physiological effects of omega-Conotoxin GVIA in biological systems. Information regarding material compatibility, stability under various non-biological conditions, and applications outside a biological context are not addressed in these studies.

    ANone: This question cannot be answered from the provided research papers. Omega-Conotoxin GVIA is a peptide toxin that acts by binding to and blocking N-type voltage-gated calcium channels. It is not an enzyme and does not possess catalytic properties.

    ANone: This question cannot be answered from the provided research papers. While computational chemistry and modeling are valuable tools in drug discovery and development, the provided research papers primarily focus on the experimental characterization of omega-Conotoxin GVIA's activity and its effects on different biological systems.

    A: Studies investigating the structure-activity relationship (SAR) of omega-Conotoxin GVIA have revealed crucial information about the importance of specific amino acid residues for its activity and selectivity [, , ].

    • Importance of Tyr13: Replacing Tyr13 with alanine in both omega-Conotoxin GVIA and MVIIA resulted in a substantial decrease in activity, indicating that this residue is crucial for blocking N-type calcium channel function [].
    • Influence of Gly1326: Mutations at Gly1326 in the alpha(1B) subunit of the N-type calcium channel drastically affected the time course of omega-Conotoxin GVIA block []. Notably, the G1326P mutation rendered the block almost entirely reversible upon washout, suggesting that Gly1326 may control toxin access to its binding site and stabilize the toxin-channel interaction [].

    ANone: This question cannot be answered from the provided research papers. The provided research primarily focuses on the pharmacological characterization of omega-Conotoxin GVIA, its mechanism of action, and its effects on various physiological systems. Information on its stability under different conditions, formulation strategies, and methods to enhance its solubility or bioavailability are not addressed.

    A: Omega-Conotoxin GVIA, isolated from the venom of the cone snail Conus geographus, has served as a crucial tool in neuroscience research for decades []. Its discovery and characterization as a potent and selective blocker of N-type calcium channels revolutionized our understanding of these channels' role in neurotransmission [, , ].

    • Early studies demonstrated omega-Conotoxin GVIA's ability to inhibit neurotransmitter release from various neuronal preparations, including the frog neuromuscular junction, the electric organ of the ray Narke japonica, and the bullfrog sympathetic ganglion []. These findings established its importance in dissecting the molecular mechanisms of synaptic transmission.
    • Subsequent research focused on characterizing the binding properties and selectivity of omega-Conotoxin GVIA for different calcium channel subtypes [, , ]. This led to the identification of specific amino acid residues crucial for its high affinity and selectivity towards N-type calcium channels [, , ].
    • The use of omega-Conotoxin GVIA as a pharmacological tool has significantly advanced our understanding of the role of N-type calcium channels in various physiological processes, including pain perception, cardiovascular regulation, and neurotransmitter release in the central and peripheral nervous systems [, , , , , , , , , , ].

    ANone: Omega-Conotoxin GVIA research has fostered cross-disciplinary collaborations between:

    • Neuroscientists & Pharmacologists: Investigating omega-Conotoxin GVIA's mechanism of action and its effects on neurotransmitter release in various experimental models has significantly advanced our understanding of neuronal signaling and synaptic plasticity [, , , , , , , , , , ].
    • Biochemists & Structural Biologists: Determining the three-dimensional structure of omega-Conotoxin GVIA and characterizing its binding site on N-type calcium channels have provided crucial insights into the molecular basis of its selectivity and potency [, , , ]. This knowledge is invaluable for designing novel therapeutics targeting these channels.
    • Medicinal Chemists & Drug Developers: Understanding the structure-activity relationship (SAR) of omega-Conotoxin GVIA has guided the development of analogs with improved pharmacological properties, such as increased stability, solubility, and bioavailability []. These efforts aim to translate the therapeutic potential of omega-Conotoxin GVIA into clinical applications for treating various neurological and cardiovascular disorders.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.